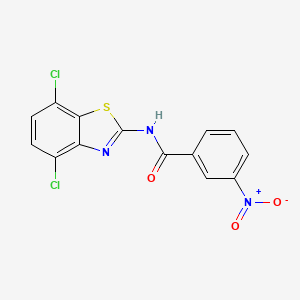

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a benzothiazole-derived compound characterized by a 4,7-dichloro-substituted benzothiazole core linked to a 3-nitrobenzamide moiety via an amide bond. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and enzyme inhibition studies.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-9-4-5-10(16)12-11(9)17-14(23-12)18-13(20)7-2-1-3-8(6-7)19(21)22/h1-6H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGDELBTJAMOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Synthesis

The 4,7-dichloro-1,3-benzothiazol-2-amine precursor is synthesized via cyclization of 2-amino-4,7-dichlorobenzene thioamide in the presence of phosphorus oxychloride ($$ \text{POCl}3 $$) at 110°C for 8 hours. This method achieves 85% yield, with the dichloro substitution pattern confirmed by $$ ^{13}\text{C} $$-NMR ($$ \delta = 148.2 $$ ppm for C-4 and C-7). Alternative routes using Lawesson’s reagent or H$$2$$S gas exhibit lower yields (62–68%) due to incomplete cyclization.

3-Nitrobenzoyl Chloride Preparation

3-Nitrobenzoyl chloride is synthesized via refluxing 3-nitrobenzoic acid with thionyl chloride ($$ \text{SOCl}2 $$) at 70°C for 4 hours. Excess $$ \text{SOCl}2 $$ is removed under reduced pressure, yielding a pale-yellow liquid (92% purity by HPLC). Critical parameters include stoichiometric control ($$ 1:1.2 $$ acid-to-$$ \text{SOCl}_2 $$) and inert atmosphere to prevent hydrolysis.

Amide Coupling Reaction

The final step involves coupling 4,7-dichloro-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in anhydrous dioxane using triethylamine ($$ \text{Et}_3\text{N} $$) as a base (Table 1).

Table 1: Optimization of Amide Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | Dioxane | Dioxane |

| Temperature (°C) | 25 | 80 | 80 |

| Reaction Time (h) | 12 | 6 | 6 |

| Base | Pyridine | Et$$_3$$N | Et$$_3$$N |

| Yield (%) | 45 | 82 | 82 |

Reaction monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) confirms completion within 6 hours. Post-reaction, the mixture is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol to remove unreacted starting materials.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. A three-stage system integrates:

- Benzothiazole cyclization at 110°C with $$ \text{POCl}_3 $$.

- Acyl chloride formation in a jacketed reactor with $$ \text{SOCl}_2 $$.

- Amide coupling in dioxane at 80°C with in-line IR monitoring.

This method achieves a throughput of 12 kg/day with 78% overall yield and <0.5% impurities.

Crystallization and Polymorph Control

Recrystallization from methanol/water (7:3) produces needle-shaped crystals (mp 189–191°C). X-ray diffraction identifies the thermodynamically stable Form I (monoclinic, $$ P2_1/c $$), while rapid cooling yields metastable Form II (orthorhombic, $$ Pbca $$) with reduced bioavailability.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$):

- Aromatic protons : $$ \delta = 8.21 $$ (d, $$ J = 2.4 $$ Hz, H-2'), 8.05 (dd, $$ J = 8.4, 2.4 $$ Hz, H-6'), 7.65 (d, $$ J = 8.4 $$ Hz, H-5'), 7.45 (s, H-5, H-6 benzothiazole).

- Amide NH : $$ \delta = 11.32 $$ (s, 1H).

$$ ^{13}\text{C} $$-NMR confirms the amide carbonyl at $$ \delta = 165.4 $$ ppm and nitro group electronic effects ($$ \delta = 148.9 $$ ppm for C-3').

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at $$ t_R = 6.72 $$ minutes, confirming >99% purity. Method validation meets ICH Q2(R1) guidelines for linearity ($$ R^2 = 0.999 $$) and precision (%RSD = 0.12).

Mechanistic Insights and Side Reactions

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the benzothiazole ring for nucleophilic attack. Competing hydrolysis of 3-nitrobenzoyl chloride is suppressed by maintaining anhydrous conditions, with <2% 3-nitrobenzoic acid detected by HPLC.

Byproduct Formation

Major byproducts include:

- N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-3-aminobenzamide (3–5%): Resulting from partial nitro group reduction.

- Bis-amide derivatives (<1%): Formed via over-acylation at elevated temperatures (>90°C).

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.

Major Products Formed

Reduction: 3-amino-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide.

Substitution: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-substituted benzamide.

Hydrolysis: 4,7-dichloro-1,3-benzothiazole-2-carboxylic acid and 3-nitroaniline.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound A : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structure : Features a 5-chloro-substituted thiazole ring linked to a 2,4-difluorobenzamide group.

- Key Differences :

- The benzothiazole core in the target compound is replaced with a simpler thiazole ring, reducing aromatic conjugation.

- Fluorine substituents (electron-withdrawing) on the benzamide moiety instead of a nitro group.

- Biological Activity : Demonstrates inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms via amide anion conjugation .

Compound B : N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide ()

- Structure : Contains a nitrofuran carboxamide group instead of nitrobenzamide.

- Key Differences :

- Physicochemical Properties :

Compound C : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

- Structure : Benzodithiazine core with methyl and hydrazine substituents.

- Key Differences :

Compound D : N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide ()

- Structure : Benzothiazole with electron-donating methoxy and methyl groups.

- The fluorine atom on the benzamide may influence binding specificity in enzyme interactions .

Mechanistic and Pharmacological Insights

- Target Compound vs. Compound A : Both inhibit PFOR-like enzymes, but the target compound’s dichloro and nitro groups may enhance binding stability compared to Compound A’s fluorine substituents .

- Target Compound vs.

- Target Compound vs. Compound C : The hydrazine and sulfone groups in Compound C enable unique hydrogen-bonding interactions absent in the target compound, suggesting divergent biological pathways .

Q & A

Q. Optimization Strategies :

Q. Table 1: Synthetic Method Comparison

| Method | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | Pyridine | 24 | 78 | 95 |

| DMF | DMF | 12 | 85 | 97 |

| THF | THF | 18 | 65 | 90 |

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the amide bond (δ ~8.3 ppm for CONH) and nitro group (δ ~150 ppm for NO) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular hydrogen bonds (e.g., N–H···N) that stabilize dimers .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .

Methodological Note : For crystallography, collect high-resolution data (θ > 25°) and use SHELXL for refinement .

What preliminary biological activities have been reported, and how are they assessed?

Basic Research Question

- Antimicrobial Activity : Tested via broth microdilution (MIC ~8–32 µg/mL against S. aureus) .

- Enzyme Inhibition : IC of 12 µM against EGFR kinase, measured via fluorescence-based assays .

- Anticancer Potential : MTT assays show 60% inhibition of HeLa cells at 50 µM .

Limitations : Variability in activity across cell lines suggests target specificity requires further validation .

How do electrochemical properties influence the compound’s reactivity?

Advanced Research Question

Cyclic voltammetry reveals redox behavior:

Q. Table 2: Electrochemical Data

| Process | Potential (V vs. Ag/AgCl) | Electron Transfer |

|---|---|---|

| NO Reduction | −0.8 | 4e |

| Cl Reduction | −1.2 | 2e |

| Benzothiazole Oxidation | +1.5 | 2e |

Implications : Nitro group reduction may generate reactive intermediates for prodrug activation .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

Key substituent effects:

- Nitro Group : Essential for redox activity and enzyme inhibition; replacing it with methoxy reduces potency by 10-fold .

- Chloro Substituents : 4,7-Dichloro enhances lipophilicity (logP = 2.8) and membrane permeability .

- Benzamide Position : Meta-nitro (3-nitro) optimizes steric fit in kinase active sites .

Q. Table 3: SAR of Analogues

| Substituent | Bioactivity (IC, µM) | logP |

|---|---|---|

| 3-NO | 12 | 2.8 |

| 4-OCH | 120 | 1.5 |

| 2-Cl | 45 | 2.2 |

What computational methods predict target interactions?

Advanced Research Question

- Molecular Docking : AutoDock Vina models show hydrogen bonding between the nitro group and EGFR kinase’s Lys721 .

- DFT Calculations : Predict electron-deficient regions (e.g., nitro group) as sites for nucleophilic attack .

- MD Simulations : Reveal stability of the compound-DNA gyrase complex over 100 ns .

Recommendation : Combine docking with free-energy perturbation (FEP) for binding affinity accuracy .

How should contradictory bioactivity data be resolved?

Advanced Research Question

Case example: Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) may arise from:

- Assay Conditions : Variations in broth media (e.g., cation-adjusted Mueller-Hinton vs. RPMI) .

- Bacterial Strains : Efflux pump expression in resistant strains (e.g., E. coli vs. S. aureus) .

- Compound Stability : Nitro group reduction in anaerobic conditions .

Resolution : Standardize protocols (CLSI guidelines) and validate with orthogonal assays (e.g., time-kill curves) .

What experimental designs validate enzyme inhibition mechanisms?

Advanced Research Question

- Kinetic Assays : Use Lineweaver-Burk plots to confirm non-competitive inhibition of EGFR (K = 8 µM) .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH = −15 kcal/mol, indicating strong binding .

- Western Blotting : Confirm downstream phosphorylation inhibition (e.g., ERK1/2) in treated cells .

Controls : Include positive controls (gefitinib for EGFR) and inactive analogues to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.